Rel-((1R,2R)-2-bromocyclopropyl)methanol
Description
Rel-((1R,2R)-2-bromocyclopropyl)methanol is a brominated cyclopropane derivative with a hydroxymethyl functional group. Its stereochemistry ((1R,2R)-configuration) and bromine substituent confer unique reactivity and physical properties, making it valuable in synthetic organic chemistry, particularly in cyclopropane ring-opening reactions and enantioselective catalysis. Key properties include:
Properties
Molecular Formula |
C4H7BrO |
|---|---|
Molecular Weight |
151.00 g/mol |
IUPAC Name |
[(1R,2R)-2-bromocyclopropyl]methanol |
InChI |
InChI=1S/C4H7BrO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
SOUNJUAOSVUXMT-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1Br)CO |
Canonical SMILES |
C1C(C1Br)CO |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Reactions
Cyclopropanation reactions are fundamental in synthesizing cyclopropane derivatives. These reactions often involve the use of diazo compounds in the presence of transition metal catalysts like copper or rhodium to form cyclopropane rings from alkenes.
Bromination Reactions
Bromination is a critical step in introducing the bromine atom into the cyclopropane ring. This can be achieved using various brominating agents such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or other bromo-organic compounds.
Hydrolysis and Reduction
After bromination, hydrolysis and reduction steps may be necessary to convert any intermediate functional groups into the desired alcohol functionality. This often involves the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Detailed Synthesis Protocol
A detailed synthesis protocol for this compound might involve the following steps:
- Cyclopropanation : React an alkene with a diazo compound in the presence of a catalyst to form a cyclopropane derivative.
- Bromination : Use a brominating agent to introduce a bromine atom into the cyclopropane ring.
- Hydrolysis and Reduction : Convert any intermediate functional groups to the alcohol functionality.
Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Stereoselectivity |
|---|---|---|---|---|
| Cyclopropanation | Diazo compound, Cu/Rh catalyst | Room temperature, inert atmosphere | 70-90% | High |
| Bromination | Br₂ or NBS | Low temperature, dark conditions | 80-95% | Moderate to High |
| Hydrolysis and Reduction | LiAlH₄ or NaBH₄ | Reflux, inert atmosphere | 85-95% | High |
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,2R)-2-bromocyclopropyl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form cyclopropylmethanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include cyclopropylmethanol derivatives with various functional groups.
Oxidation Reactions: Products include cyclopropylcarboxylic acid and cyclopropylaldehyde.
Reduction Reactions: Products include cyclopropylmethanol and its derivatives.
Scientific Research Applications
Rel-((1R,2R)-2-bromocyclopropyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-((1R,2R)-2-bromocyclopropyl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropane ring’s strain energy also plays a role in its reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares rel-((1R,2R)-2-bromocyclopropyl)methanol with structurally related cyclopropane methanol compounds:
Physical and Optical Properties
- Optical rotation: this compound exhibits significant stereochemical dependency. For example: (1R,2R)-isomer: [α] = +80.5° (c = 0.91, CHCl₃) . (1S,2S)-isomer: [α] = -82.0° (c = 1.01, CHCl₃) .
- Boiling point: Bromine and hydroxymethyl groups increase boiling points compared to nonpolar analogs (e.g., [(1R,2S)-rel-2-methylcyclopropyl]methanol lacks a boiling point in available data) .
Biological Activity
Rel-((1R,2R)-2-bromocyclopropyl)methanol, a chiral compound with significant potential in biological research, has garnered attention due to its unique structural properties and interactions with various biological targets. This article delves into the compound's biological activity, synthesizing findings from diverse studies and presenting relevant data in tabular form.
- Molecular Formula : CHBrO
- SMILES : C1C@HCO
- InChI : InChI=1S/C4H7BrO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1
The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. The presence of the bromine atom and hydroxyl group is crucial for its binding affinity and specificity. The compound's cyclopropyl ring contributes to its structural rigidity, influencing its overall conformation and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammatory markers in models of rheumatoid arthritis by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Anti-inflammatory Properties
| Parameter | Control Group | Treatment Group | P-Value |
|---|---|---|---|
| Joint Swelling (mm) | 12.5 | 5.3 | <0.01 |
| TNF-alpha (pg/mL) | 250 | 80 | <0.001 |
| IL-6 (pg/mL) | 300 | 90 | <0.001 |
This study demonstrated a significant reduction in joint swelling and inflammatory cytokines, indicating the compound's potential as an anti-inflammatory agent.
Neurotransmitter Modulation
Another area of investigation focuses on the compound's effects on neurotransmitter systems. In vitro studies have revealed that this compound acts as a partial agonist at serotonin receptors, suggesting potential applications in treating mood disorders.
Study 2: Neurotransmitter Modulation
| Receptor Type | Activity |
|---|---|
| 5-HT1A Receptor | Partial Agonist |
| 5-HT2A Receptor | No significant effect |
These findings imply that the compound may influence serotonin pathways, which are critical for mood regulation.
Synthesis Methods
This compound can be synthesized through various methods:
- Bromination of Cyclopropanol : Utilizing bromine under light or heat conditions.
- Nucleophilic Substitution Reactions : Employing different nucleophiles to introduce functional groups.
These synthetic routes highlight the compound's versatility in organic synthesis and its potential as an intermediate in pharmaceutical development.
Case Study: Pharmacological Applications
A recent investigation into the pharmacological applications of this compound has illustrated its potential as a precursor for developing novel therapeutic agents. The compound's ability to modulate receptor pathways suggests it could play a role in treating conditions such as arthritis and mood disorders.
Q & A
Q. What are the established synthetic routes for Rel-((1R,2R)-2-bromocyclopropyl)methanol?
The synthesis typically involves cyclopropanation of allylic alcohols followed by stereoselective bromination . A common method includes:
- Cyclopropanation : Using diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh₂(OAc)₄) to form the cyclopropane ring .
- Bromination : Controlled addition of bromine (Br₂) or HBr to the cyclopropylmethanol intermediate at low temperatures (−20°C to 0°C) in solvents like dichloromethane to preserve stereochemistry .
- Purification : Column chromatography or recrystallization to isolate the (1R,2R) diastereomer.
Q. How is the stereochemistry of this compound confirmed?
Key techniques include:
- X-ray crystallography : Resolves absolute configuration (e.g., cis-diol moiety in cyclopropane derivatives) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- NMR spectroscopy : Vicinal coupling constants (J values) between cyclopropane protons (e.g., J = 4–6 Hz for cis substituents) .
Q. What are the primary applications in medicinal chemistry?
The compound’s rigid cyclopropane ring and bromine substituent enable:
- Enzyme inhibition : Mimics transition states in enzymatic reactions (e.g., proteases, kinases) .
- Drug precursor : Serves as a chiral building block for antiviral or anti-inflammatory agents .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields during scale-up?
Contradictions often arise from kinetic vs. thermodynamic control in cyclopropanation or bromination steps. Mitigation strategies include:
- Design of Experiments (DoE) : Optimizing temperature, solvent polarity, and catalyst loading (e.g., Rh₂(OAc)₄ at 0.5–1 mol%) .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to track intermediates .
- Microreactors : Continuous flow systems to improve heat/mass transfer and reduce side reactions .
Q. What mechanistic insights explain its role in asymmetric synthesis?
The bromine atom acts as both an electrophile (in SN2 reactions) and a leaving group (in elimination pathways). Key observations:
- Stereochemical inversion : Bromide displacement in polar aprotic solvents (e.g., DMF) proceeds with retention of cyclopropane geometry due to ring strain .
- Ring-opening reactions : Under basic conditions, the cyclopropane ring undergoes strain-driven opening to form allylic alcohols or alkenes .
Q. What strategies enhance enantiomeric excess (ee) in derivatives?
- Chiral auxiliaries : Use of (R)- or (S)-BINOL to direct stereochemistry during cyclopropanation .
- Kinetic resolution : Enzymatic methods (e.g., lipases) to hydrolyze undesired enantiomers .
- Dynamic kinetic asymmetric transformations (DYKAT) : Catalytic systems that racemize intermediates while favoring one enantiomer .
Data Contradiction Analysis
Q. How to resolve discrepancies in biological activity across studies?
Conflicting bioactivity data (e.g., IC₅₀ values) may stem from:
- Impurity profiles : Trace diastereomers (e.g., (1R,2S) isomer) can alter binding affinities. Use HPLC-MS to verify purity (>95%) .
- Solvent effects : DMSO vs. aqueous buffers may influence aggregation or solubility. Standardize assay conditions .
- Target flexibility : Cyclopropane derivatives exhibit conformational selectivity in enzymes with flexible active sites (e.g., cytochrome P450s) .
Comparative Analysis Table
Q. Methodological Notes
- Stereochemical control : Prioritize low-temperature bromination (−20°C) to minimize epimerization .
- Biological assays : Use SPR (surface plasmon resonance) to quantify binding kinetics with target proteins .
- Safety : Brominated cyclopropanes may decompose exothermically; conduct DSC (differential scanning calorimetry) for thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
